

# Benzo[d]isothiazol-6-ol: Structural Elucidation, Synthetic Methodologies, and Characterization

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## Compound of Interest

Compound Name: *Benzo[d]isothiazol-6-ol*

CAS No.: 934180-38-8

Cat. No.: B1384424

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Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

## Executive Abstract

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the benzo[d]isothiazole core in the design of neurotropic agents, particularly monoamine reuptake inhibitors and nicotinic acetylcholine receptor (nAChR) ligands [1\[1\]](#). Within this chemical space, **Benzo[d]isothiazol-6-ol** (CAS: 934180-38-8) serves as a highly privileged, versatile building block [2\[2\]](#). The strategic placement of the hydroxyl group at the 6-position allows for precise vectorization of pharmacophores via etherification. This guide provides an authoritative framework for the structural elucidation, controlled synthesis, and downstream characterization of this critical intermediate.

## Structural Elucidation Framework

The unambiguous characterization of **benzo[d]isothiazol-6-ol** requires a multi-modal analytical approach to differentiate it from its 5-hydroxy and 7-hydroxy regioisomers.

## Spectroscopic Causality

In my experience, relying solely on 1D <sup>1</sup>H NMR can lead to misassignments in fused bicyclic systems. The isothiazole proton (H-3) is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms, typically resonating as a sharp singlet above 8.3 ppm. The benzene ring protons (H-4, H-5, H-7) form a classic AMX spin system. However, to definitively prove the hydroxyl group is at the 6-position, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The phenolic -OH proton (or the H-7 proton) must show a strong <sup>3</sup>JCH correlation to the bridgehead carbon (C-7a), which is only geometrically possible if the oxygen is anchored at C-6.

## Quantitative Data Summary

The following table synthesizes the expected physicochemical and spectroscopic parameters for validated batches of **benzo[d]isothiazol-6-ol** [3](#)<sup>[3]</sup>, [4](#)<sup>[4]</sup>.

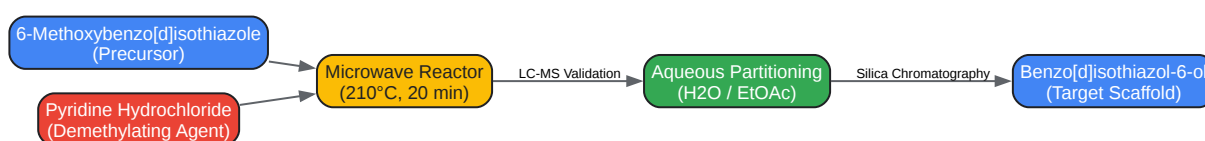
Analytical Parameter	Empirical Value / Description	Diagnostic Purpose
Molecular Formula	C 7H 5NOS	Fundamental composition
Exact Mass (Theoretical)	151.0092 Da	HRMS verification
LC-MS (ESI+)	m/z 152 ([M+H] <sup>+</sup> )	Reaction monitoring / Identity confirmation
<sup>1</sup> H NMR (H-3)	~8.35 ppm (s, 1H)	Confirms intact isothiazole ring
<sup>1</sup> H NMR (H-4)	~8.01 ppm (d, J = 8.9 Hz, 1H)	Ortho-coupling to H-5
<sup>1</sup> H NMR (H-5)	~7.05 ppm (dd, J = 8.9, 2.2 Hz, 1H)	Ortho-coupling to H-4, meta-coupling to H-7
<sup>1</sup> H NMR (H-7)	~7.37 ppm (d, J = 2.2 Hz, 1H)	Meta-coupling to H-5, confirms C-6 substitution

## Synthetic Architecture & Isolation Strategy

The most robust route to **benzo[d]isothiazol-6-ol** is the ether cleavage of 6-methoxybenzo[d]isothiazole.

## Mechanistic Rationale

While Lewis acids like Boron Tribromide (BBr<sub>3</sub>) are standard for demethylation, the isothiazole core is sensitive to harsh electrophilic attack, which can lead to ring-opening or polymerization. Therefore, I strongly advocate for the use of pyridine hydrochloride under microwave irradiation<sup>5</sup>[5]. Microwave heating provides kinetic control, ensuring rapid and uniform energy transfer that bypasses the thermodynamic degradation pathways common in prolonged thermal reflux.



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Fig 1. Microwave-assisted demethylation workflow for **benzo[d]isothiazol-6-ol** synthesis.

## Self-Validating Protocol: Microwave-Assisted Demethylation

This protocol is designed as a closed-loop, self-validating system. You must not proceed to the next step unless the validation checkpoint is met.

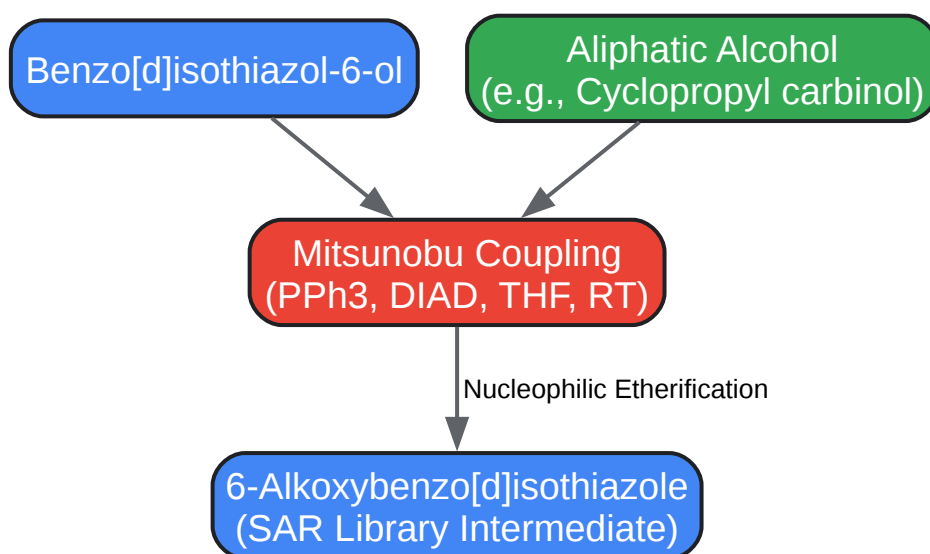
- **Reagent Assembly:** In a heavy-walled microwave vial, combine 6-methoxybenzo[d]isothiazole (1.0 eq, e.g., 450 mg) and anhydrous pyridine hydrochloride (10.0 eq, 3.2 g) <sup>6</sup>[6]. Seal the vial under an argon atmosphere.
- **Microwave Execution:** Subject the neat mixture to microwave irradiation at 210 °C for exactly 20 minutes.
- **In-Process Control (IPC) & Validation:**
  - **Action:** Carefully vent the vial, extract a 5 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS.

- Validation Checkpoint: The reaction is only deemed successful if the precursor mass (m/z 166) is depleted to <2% Area Under Curve (AUC), and the product mass (m/z 152) is the dominant spectral feature. If unreacted starting material remains, resubject to microwave heating for 5-minute increments.
- Quench and Partition: Dilute the crude residue with 30 mL of deionized water to dissolve the pyridine salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Chromatographic Purification: Purify the residue via flash column chromatography on silica gel using an EtOAc:Heptane (1:1, v/v) gradient.
  - Validation Checkpoint: TLC must show a single UV-active spot that stains positively with KMnO<sub>4</sub> (indicating the presence of the free phenolic -OH). Expected yield: ~80-85% as a white solid [6\[6\]](#).

## Downstream Utility: Mechanistic Derivatization

Once isolated, the 6-hydroxyl group acts as a highly versatile nucleophile. In medicinal chemistry, exploring the Structure-Activity Relationship (SAR) of the 6-position is critical for optimizing lipophilicity (LogP) and target binding affinity.

The most reliable method for functionalizing this position without risking N-alkylation of the isothiazole ring is the Mitsunobu Reaction. By reacting **benzo[d]isothiazol-6-ol** with various aliphatic alcohols (e.g., cyclopropyl carbinol) in the presence of Triphenylphosphine (PPh<sub>3</sub>) and Diisopropyl azodicarboxylate (DIAD), researchers can generate diverse 6-alkoxybenzo[d]isothiazole libraries [7\[7\]](#).



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Fig 2. Mitsunobu etherification pathway for downstream functionalization of the 6-hydroxyl group.

## Conclusion

**Benzo[d]isothiazol-6-ol** is a foundational scaffold requiring rigorous analytical and synthetic controls. By utilizing microwave-assisted pyridine hydrochloride demethylation, chemists can avoid the pitfalls of heterocycle degradation, ensuring high-fidelity material for downstream Mitsunobu functionalization. Strict adherence to the self-validating IPC checkpoints outlined in this guide guarantees both the structural integrity and the reproducibility of the synthesized batches.

## References

- EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors  
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- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives Source: Google Patents URL:[5]
- AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzisoxazoles, 1,2-benzisothiazoles, and chromones and preparation and uses thereof Source: Google Patents URL:[7]

- US7632831B2 - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof Source: Googleapis / US Patent Office URL:[[Link](#)][4]

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